2-Ethyl-4'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

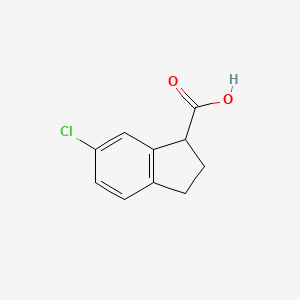

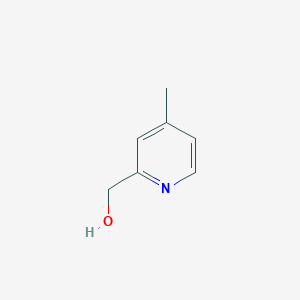

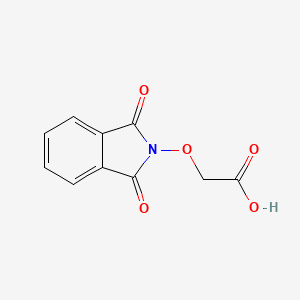

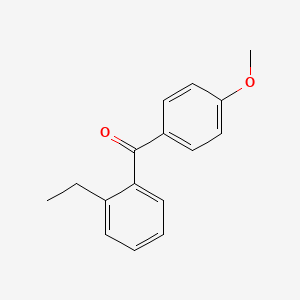

2-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 and a melting point between 33-35°C .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-4’-methoxybenzophenone consists of a central carbonyl group (C=O) flanked by a 2-ethylphenyl group and a 4-methoxyphenyl group . The InChI code for this compound is 1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 .Physical And Chemical Properties Analysis

2-Ethyl-4’-methoxybenzophenone has a molecular weight of 240.3 . It has a melting point between 33-35°C . The compound is likely to be solid at room temperature given its melting point.Scientific Research Applications

Application in Sunscreen Products

Field

Cosmetic Science

Summary of the Application

2-Ethyl-4’-methoxybenzophenone is a common ingredient in sunscreens and other personal care products . It is used to prevent UV light from passing through the skin .

Methods of Application

The compound is typically included in the formulation of sunscreen products. It is applied topically on the skin.

Results or Outcomes

The use of 2-Ethyl-4’-methoxybenzophenone in sunscreens helps in protecting the skin from harmful UV rays. However, it’s important to note that the effectiveness of sunscreen can vary depending on individual skin types and needs .

Application in Optical Signal Processing

Field

Optical Physics

Summary of the Application

Organic third-order nonlinear optical materials, such as 2-Ethyl-4’-methoxybenzophenone, have potential technological applications in optical signal processing .

Methods of Application

The specific methods of application in optical signal processing are not detailed in the sources. However, these materials are typically used in the construction of photonic devices for high-speed information processing .

Results or Outcomes

The use of organic third-order nonlinear optical materials can help in addressing the challenges of reduced energy consumption, and enhanced speed and bandwidth in high-speed information processing .

Application in Analytical Chemistry

Field

Analytical Chemistry

Summary of the Application

2-Hydroxy-4-methoxybenzophenone, a derivative of 2-Ethyl-4’-methoxybenzophenone, can be used as an analytical reagent for the gravimetric determination of Cu (II) .

Methods of Application

The specific methods of application in analytical chemistry are not detailed in the sources. However, it is typically used in laboratory settings where precise measurements are required.

Results or Outcomes

The use of 2-Hydroxy-4-methoxybenzophenone can help in the accurate determination of Cu (II) concentrations .

Application in Polymer Science

Field

Polymer Science

Summary of the Application

2-Hydroxy-4-methoxybenzophenone can be used in the synthesis of poly [(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD), a polymeric ligand (resin) used for the synthesis of metal/ligand polychelates (metal-polymer complexes) .

Methods of Application

The compound is typically included in the formulation of polymers. It is used in the laboratory synthesis of metal-polymer complexes .

Results or Outcomes

The use of 2-Hydroxy-4-methoxybenzophenone in the synthesis of polymers can result in the creation of metal-polymer complexes .

Safety And Hazards

Future Directions

While specific future directions for 2-Ethyl-4’-methoxybenzophenone are not mentioned in the available resources, similar compounds like benzophenones are being scrutinized due to controversies about their environmental impact and safety profile . This suggests that future research may focus on developing safer and more environmentally friendly alternatives.

properties

IUPAC Name |

(2-ethylphenyl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDXRDBZVLJWIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492458 |

Source

|

| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4'-methoxybenzophenone | |

CAS RN |

341022-06-8 |

Source

|

| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.